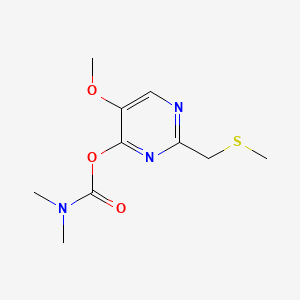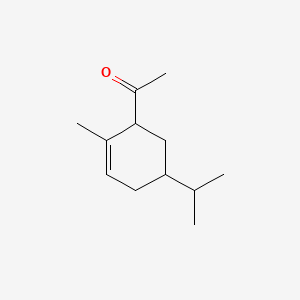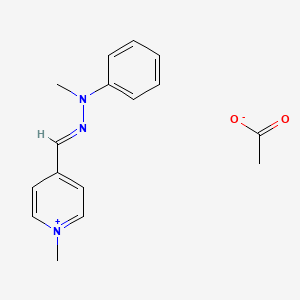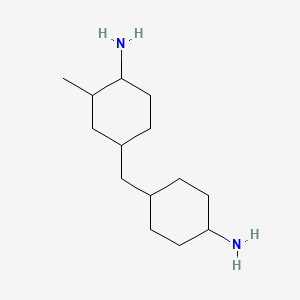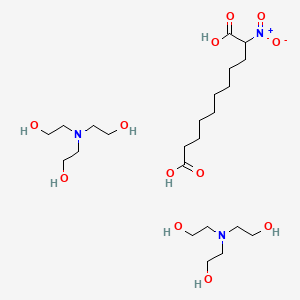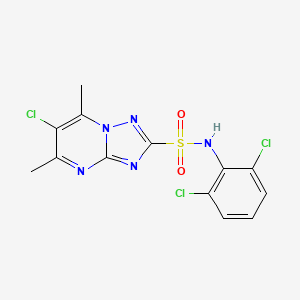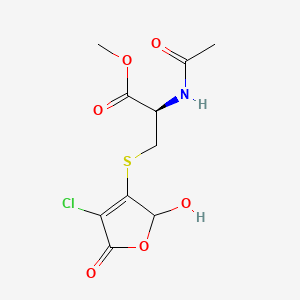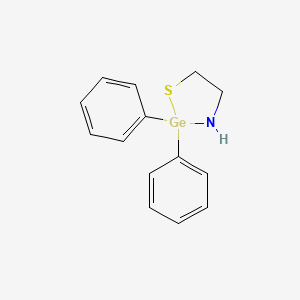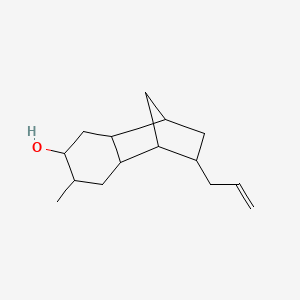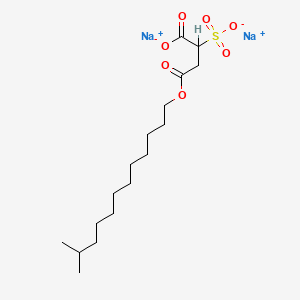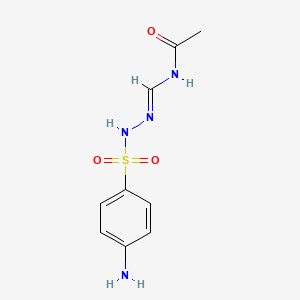
N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide is a chemical compound with the molecular formula C14H14N2O3S and a molecular weight of 290.338 g/mol . It is also known by other names such as N-Acetyl-4,4’-diaminodiphenylsulfone and Acetyldapsone . This compound is characterized by its sulfonamide group, which is known for its antibacterial properties.
Preparation Methods
The synthesis of N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide involves the reaction of 4-aminophenylsulfonyl chloride with acetamide under controlled conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction . The product is then purified through recrystallization.
Industrial production methods involve the acidification of sodium sulfacetamide to obtain the desired compound. This process includes dissolving sodium sulfacetamide in water and adjusting the pH to 3.8-4 using 5% hydrochloric acid, which precipitates the compound .
Chemical Reactions Analysis
N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other sulfonamide compounds.
Biology: The compound’s antibacterial properties make it useful in studying bacterial resistance mechanisms.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The antibacterial activity of N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide is primarily due to its ability to inhibit the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria . By blocking this pathway, the compound effectively prevents bacterial growth and replication.
Comparison with Similar Compounds
N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide is similar to other sulfonamide compounds such as:
Sulfacetamide: Also used for its antibacterial properties, particularly in eye infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating various bacterial infections.
Sulfadiazine: Used in the treatment of urinary tract infections and as a part of the treatment regimen for toxoplasmosis.
What sets this compound apart is its specific structure, which provides unique binding properties and stability, making it particularly effective in certain applications .
Properties
CAS No. |
90563-18-1 |
|---|---|
Molecular Formula |
C9H12N4O3S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
N-[(E)-[(4-aminophenyl)sulfonylhydrazinylidene]methyl]acetamide |
InChI |
InChI=1S/C9H12N4O3S/c1-7(14)11-6-12-13-17(15,16)9-4-2-8(10)3-5-9/h2-6,13H,10H2,1H3,(H,11,12,14) |
InChI Key |
UIYBBJNTRSQPLG-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)N/C=N/NS(=O)(=O)C1=CC=C(C=C1)N |
Canonical SMILES |
CC(=O)NC=NNS(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



